Calotroposide A
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Overview
Description
Calotroposide A is a natural product found in Calotropis gigantea with data available.
Scientific Research Applications
Anti-Cancer Properties
Calotroposide A has demonstrated significant potential in cancer research. Studies have isolated various compounds from Calotropis procera and Calotropis gigantea, including this compound, showing potent anti-proliferative activity against various cancer cell lines. For instance, Calotroposide S, an oxypregnane oligoglycoside from Calotropis procera, showed notable anti-proliferative effects against prostate, lung, and glioblastoma cancer cells (Ibrahim et al., 2016). Additionally, oxypregnane-oligoglycosides, including Calotroposides from Calotropis gigantea, exhibited significant cytotoxicity against breast cancer cells (Mahar et al., 2016). Another study revealed that Calotroposid A from Calotropis gigantea induces apoptosis in colon cancer cells, further highlighting its potential as an anti-cancer agent (Mutiah et al., 2018).
Pharmacological Effects
Calotropis gigantea, containing this compound, has been studied for its pharmacological effects, especially as an anti-cancer therapy. It contains compounds like Calotropin, this compound, and oxypregnane oligoglycosides, known to inhibit cancer cell growth through apoptosis induction and ROS inhibition (Mutiah, Ramzi, & Bustami, 2021).
Wound Healing and Anti-Inflammatory Properties
This compound and related compounds have shown promise in wound healing and anti-inflammatory applications. For instance, an aqueous extract of Calotropis procera, which likely contains this compound, exhibited potent antimicrobial activity and significant wound healing properties (Samy & Chow, 2012). Another study highlighted the inhibitory effect of Calotropis procera latex protein fractions, including components like this compound, on leukocyte functions in an anti-inflammatory context (Ramos et al., 2009).
Anthelmintic Activity
The anthelmintic activity of Calotropis procera latex, which contains compounds such as this compound, has been evaluated in studies, showing effectiveness against Haemonchus contortus infection in sheep (Al-Qarawi et al., 2004).
Properties
CAS No. |
146713-99-7 |
---|---|
Molecular Formula |
C63H96O21 |
Molecular Weight |
1189.4 g/mol |
IUPAC Name |
[17-acetyl-8,14-dihydroxy-3-[5-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate |
InChI |
InChI=1S/C63H96O21/c1-32(64)41-21-24-63(68)61(41,8)48(80-59(66)38-17-15-14-16-18-38)31-47-60(7)22-20-40(25-39(60)19-23-62(47,63)67)79-49-27-43(70-10)55(34(3)75-49)82-51-29-45(72-12)57(36(5)77-51)84-53-30-46(73-13)58(37(6)78-53)83-52-28-44(71-11)56(35(4)76-52)81-50-26-42(69-9)54(65)33(2)74-50/h14-19,33-37,40-58,65,67-68H,20-31H2,1-13H3 |
InChI Key |
FURJPEDAWWWECD-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(CC5OC)OC6CCC7(C8CC(C9(C(CCC9(C8(CC=C7C6)O)O)C(=O)C)C)OC(=O)C1=CC=CC=C1)C)C)C)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(CC5OC)OC6CCC7(C8CC(C9(C(CCC9(C8(CC=C7C6)O)O)C(=O)C)C)OC(=O)C1=CC=CC=C1)C)C)C)C)C)OC)O |
Synonyms |
12-O-benzoyllineolon 3-O-cymaropyranosyl-1-4-oleandropyranosyl-1-4-oleandropyranosyl-1-4-cymaropyranosyl-1-4-cymaropyranoside calotroposide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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